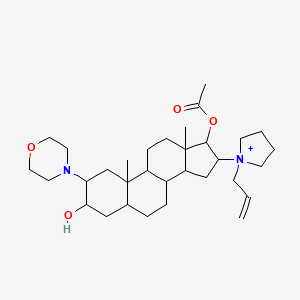
Rocuronium Br.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rocuronium Br. is a useful research compound. Its molecular formula is C32H53N2O4+ and its molecular weight is 529.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rocuronium Br. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rocuronium Br. including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Surgical Anesthesia
Rocuronium bromide is primarily indicated as an adjunct to general anesthesia. Its main applications include:
- Facilitating Intubation : It is used for both rapid sequence intubation and routine tracheal intubation, allowing for effective airway management during surgeries .
- Muscle Relaxation : The drug provides skeletal muscle relaxation necessary for surgical procedures, enhancing surgical conditions and facilitating operations .
Critical Care
In critical care settings, rocuronium bromide is employed to:
- Assist Mechanical Ventilation : It helps achieve chest wall relaxation in patients requiring mechanical ventilation, ensuring adequate ventilation and oxygenation .
- Manage Severe Respiratory Distress : The drug can be used in patients with severe respiratory failure to improve ventilation dynamics .
Off-Label Uses
Rocuronium bromide also has several off-label applications, including:
- Preventing Fasciculations : Administered as a defasciculating dose to mitigate muscle fasciculations associated with depolarizing agents like succinylcholine .
- Therapeutic Hypothermia : Utilized to prevent shivering in post-cardiac arrest patients undergoing therapeutic hypothermia .
Pharmacokinetics and Dosage
The pharmacokinetic profile of rocuronium bromide reveals a rapid onset of action (within 1-3 minutes) and an intermediate duration of effect (approximately 30-60 minutes depending on the dose) .
| Population | Dose (mg/kg) | Onset Time (min) | Duration (min) |
|---|---|---|---|
| Adults | 0.6 - 1.2 | 1 - 3 | 33 - 67 |
| Pediatric Patients | 0.6 | 0.5 - 3.3 | 26 - 41 |
| Geriatric Patients | 0.6 | 2.3 | Similar to adults |
Clinical Studies Overview
Numerous clinical studies have evaluated the efficacy and safety of rocuronium bromide across diverse patient populations:
- A study involving over 1137 patients demonstrated effective intubation conditions within minutes after administration, with minimal adverse effects noted among various age groups, including pediatric and geriatric patients .
- In spinal surgery contexts, high doses of rocuronium bromide were found to shorten the onset time of muscle relaxation without increasing adverse reactions, thereby improving surgical efficiency .
Safety and Side Effects
While generally well-tolerated, rocuronium bromide can lead to complications such as residual paralysis if not properly monitored. It is essential to ensure adequate sedation during its use to prevent awareness during paralysis .
Common Side Effects Include:
- Allergic reactions
- Prolonged neuromuscular blockade
- Cardiovascular effects in sensitive populations
Properties
Molecular Formula |
C32H53N2O4+ |
|---|---|
Molecular Weight |
529.8 g/mol |
IUPAC Name |
[3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C32H53N2O4/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35/h5,23-30,36H,1,6-21H2,2-4H3/q+1 |
InChI Key |
YXRDKMPIGHSVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














